

An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B183761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-sulfonyl)-benzoic acid, with the CAS number 19580-33-7, is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, which incorporates a benzoic acid moiety, a sulfonamide linker, and a pyrrolidine ring, presents a unique combination of functionalities that make it a valuable scaffold for the development of novel therapeutic agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a variety of biologically active compounds and natural products, contributing to their diverse pharmacological activities.^[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**, serving as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

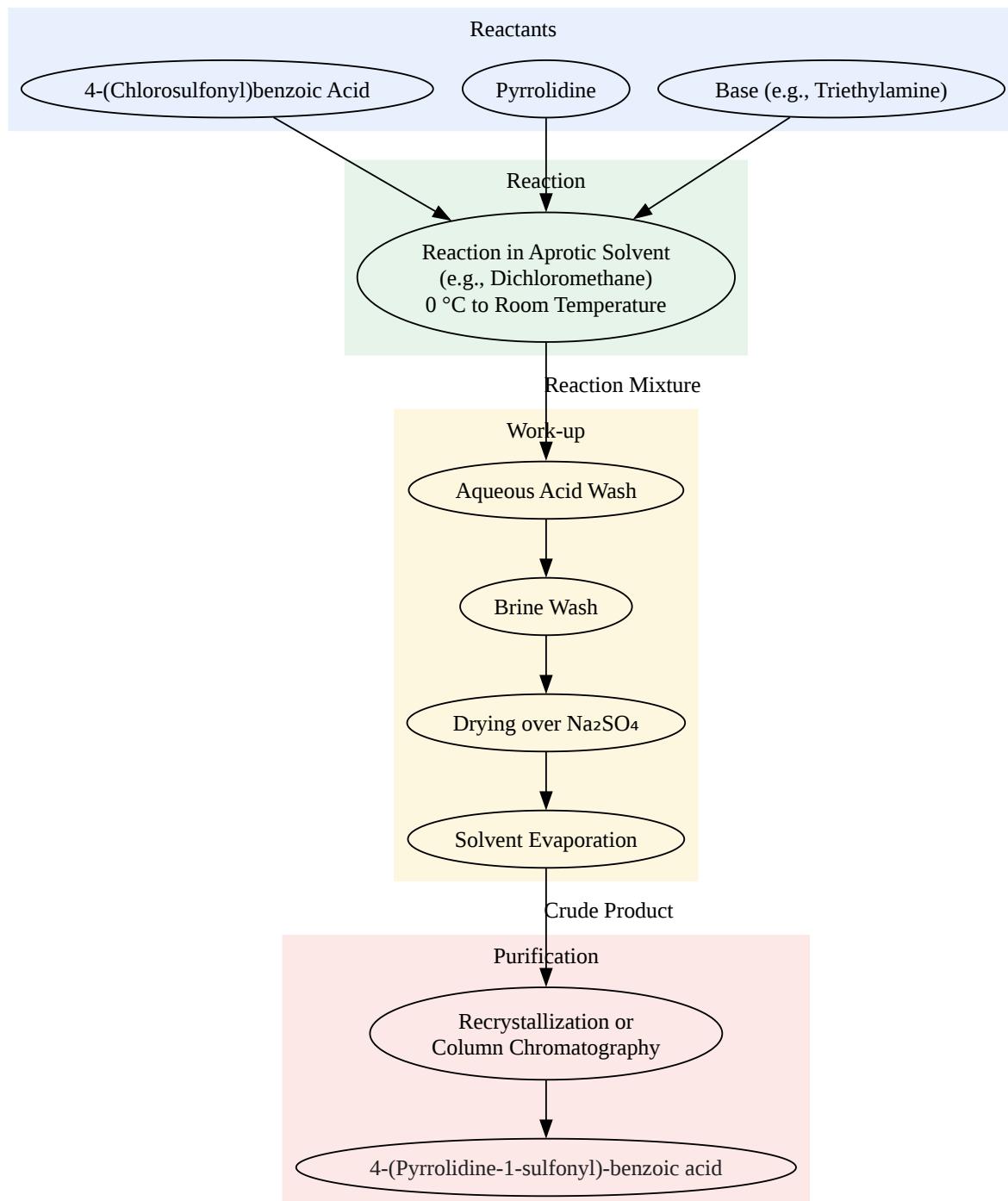
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	19580-33-7	[2]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ S	[2]
Molecular Weight	255.29 g/mol	[2]
Melting Point	225 °C (in ethanol)	[2]
Boiling Point (Predicted)	449.8 ± 47.0 °C	[2]
Density (Predicted)	1.421 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.59 ± 0.10	[2]
Appearance	White crystalline powder	[3]
Solubility	Soluble in water, ethanol, acetone, and dichloromethane	[3]

Synthesis

The synthesis of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** is typically achieved through a nucleophilic substitution reaction between a suitable sulfonyl chloride precursor and pyrrolidine. A general and illustrative synthetic approach is outlined below.

General Synthesis Protocol


The primary route to synthesizing **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** involves the reaction of 4-(chlorosulfonyl)benzoic acid with pyrrolidine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Step-by-Step Methodology:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 equivalents), to the solution. The base serves to scavenge the HCl that is generated during the reaction.
- **Addition of Pyrrolidine:** Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of pyrrolidine (1.1 equivalents) in the same solvent to the stirred mixture. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up:** Upon completion of the reaction, the mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and any basic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to yield the pure **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**.

[Click to download full resolution via product page](#)

Potential Applications in Drug Discovery

While specific biological activity data for **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** is not extensively published, its structural motifs suggest a range of potential applications in medicinal chemistry. The broader classes of sulfonamides and pyrrolidine-containing compounds are well-established as pharmacologically active agents.

- **Sulfonamide Moiety:** The sulfonamide group is a key feature in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. This functional group can act as a bioisostere for carboxylic acids and amides, and it is known to participate in hydrogen bonding interactions with biological targets.
- **Pyrrolidine Ring:** The pyrrolidine scaffold is present in numerous natural products and synthetic drugs with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.^[1] Its three-dimensional structure can provide a rigid framework for orienting other functional groups for optimal interaction with target proteins.
- **Benzoic Acid Group:** The benzoic acid moiety can serve as a handle for further chemical modification or as a key interacting group with biological receptors.

Given these features, **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** is a promising starting point for the design and synthesis of novel inhibitors for various enzymes and receptors. Its potential as a building block in the development of new therapeutic agents warrants further investigation.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**. Based on the available data for similar compounds, it should be treated as an irritant.

- **Hazard Statements:** May cause skin irritation, serious eye irritation, and respiratory irritation.
- **Precautionary Measures:**
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

It is highly recommended to consult the material safety data sheet (MSDS) for this compound before use.

Conclusion

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structural features suggest a wide range of possibilities for the development of new biologically active molecules. Further research into the specific pharmacological properties of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- Narayana Babu, M., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
- ChemBK. (2024, April 9). **4-(PYRROLIDINE-1-SULFONYL)-BENZOIC ACID.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sphinxsai.com [sphinxsai.com]
- 2. PubChemLite - 4-(pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S) [pubchemlite.lcsb.uni.lu]

- 3. Compound 4-[2,4-dichloro-5-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid -...
[chemdiv.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)-benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183761#4-pyrrolidine-1-sulfonyl-benzoic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com